3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18136567
InChI: InChI=1S/C10H7ClF4O2/c11-6-2-1-3-7(12)9(6)5(4-8(16)17)10(13,14)15/h1-3,5H,4H2,(H,16,17)
SMILES:
Molecular Formula: C10H7ClF4O2
Molecular Weight: 270.61 g/mol

3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid

CAS No.:

Cat. No.: VC18136567

Molecular Formula: C10H7ClF4O2

Molecular Weight: 270.61 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid -

Specification

Molecular Formula C10H7ClF4O2
Molecular Weight 270.61 g/mol
IUPAC Name 3-(2-chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid
Standard InChI InChI=1S/C10H7ClF4O2/c11-6-2-1-3-7(12)9(6)5(4-8(16)17)10(13,14)15/h1-3,5H,4H2,(H,16,17)
Standard InChI Key HIQNBMIBYUISAV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)C(CC(=O)O)C(F)(F)F)F

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the trifluorobutanoic acid backbone and the introduction of the chlorofluorophenyl group. Common methods might involve Friedel-Crafts acylation or similar reactions to attach the phenyl group to the butanoic acid backbone.

Applications and Research Findings

Compounds with similar structures are often explored for their potential biological activity, such as antimicrobial or antifungal properties. The presence of fluorine and chlorine atoms can enhance the compound's lipophilicity and stability, making it more suitable for certain pharmaceutical applications.

Potential ApplicationDescription
Pharmaceutical ResearchPotential for antimicrobial or antifungal activity
Chemical SynthesisUsed as an intermediate in the synthesis of more complex molecules

Safety and Handling

Given the presence of chlorine and fluorine, handling 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid requires caution. It is likely classified as hazardous, necessitating proper protective equipment and storage conditions.

Safety ConsiderationDescription
Hazard ClassificationPotential for skin and eye irritation, respiratory issues
Storage ConditionsRequires inert atmosphere, possibly refrigeration

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator